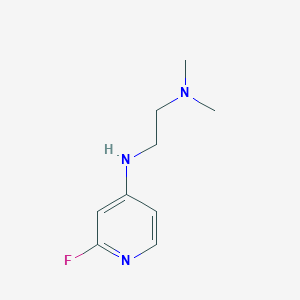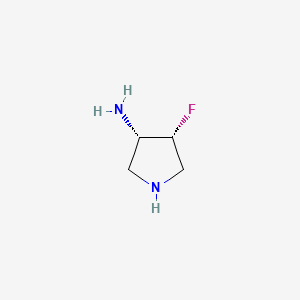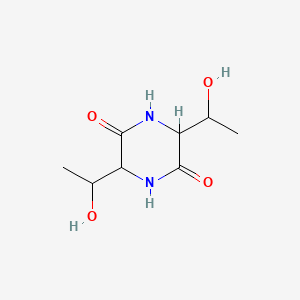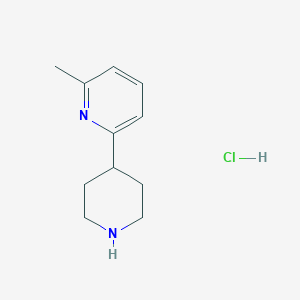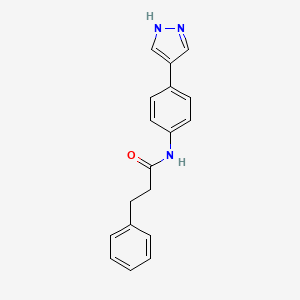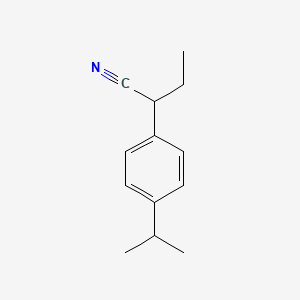![molecular formula C8H9N3O2 B12980533 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can be achieved through various methods. One common approach involves the reaction of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which can then be treated with guanidine derivatives to form the desired pyrido[2,3-d]pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Substitution reactions typically involve the use of guanidine derivatives and appropriate solvents like 1,4-dioxane.
Major Products
Scientific Research Applications
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. For example, it can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is unique due to its methoxy group at the 2-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-methoxy-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h4H,2-3H2,1H3,(H,9,10,11,12) |
InChI Key |
FGWDQDURLBGAOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CCC(=O)NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



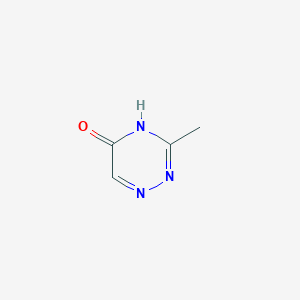
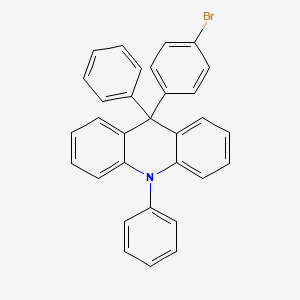
![(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B12980475.png)
